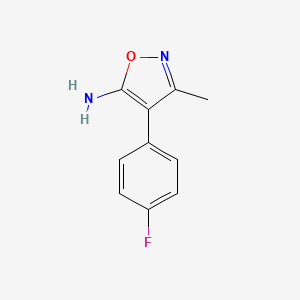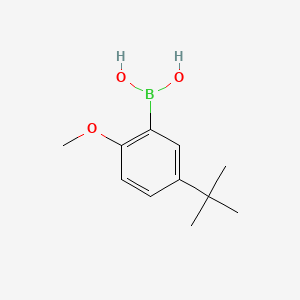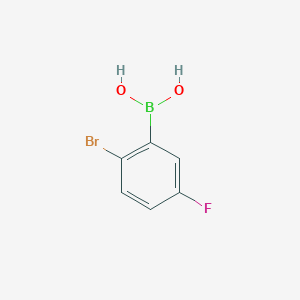
2-Bromo-5-fluorophenylboronic acid
Overview
Description
2-Bromo-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
2-Bromo-5-fluorophenylboronic acid plays a significant role in the synthesis of various compounds. For instance, it's used in the bromodeboronation process to synthesize compounds like 2-bromo-3-fluorobenzonitrile, demonstrating the utility of aryl boronic acids in facile synthesis methods (Szumigala et al., 2004). Additionally, it's involved in Suzuki cross-coupling reactions to create various derivatives, such as those with thiophene, which can exhibit significant pharmacological activities (Ikram et al., 2015).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceuticals and medicinal chemistry, this compound derivatives have shown promise. For example, some derivatives have been studied for their antiproliferative potential in cancer cell lines, indicating the potential of these compounds as anticancer agents (Psurski et al., 2018).
Material Science and Catalysis
In material science and catalysis, this compound contributes to the development of fluorinated biphenyl derivatives. These derivatives are synthesized using palladium-catalyzed Suzuki-Miyaura C-C coupling reactions, an area of interest in green chemistry due to their potential applications in novel materials and the pharmaceutical industry (Erami et al., 2017).
Spectroscopic Studies
The compound is also a subject of interest in spectroscopic studies. For example, derivatives like 2-fluorophenylboronic acid have been analyzed using techniques like FT-Raman and FT-IR, providing valuable insights into their structural and spectroscopic characteristics (Erdoğdu et al., 2009).
Analytical Chemistry
In analytical chemistry, this compound derivatives are used as probes for detecting saccharides, demonstrating their utility in developing novel electrochemical detection methods (Li et al., 2013).
Safety and Hazards
The safety information available indicates that 2-Bromo-5-fluorophenylboronic acid is classified under GHS07 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .
Future Directions
Mechanism of Action
Target of Action
2-Bromo-5-fluorophenylboronic acid is a boronic acid derivative that has been widely used in synthetic organic chemistry. The primary targets of this compound are the transition metals used in various organic reactions, particularly palladium .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in many metal-catalyzed cross-coupling reactions . In this process, the boronic acid moiety of the compound transfers its organic group to the metal catalyst, thereby forming a new metal-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is one of the main biochemical pathways affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
, which may influence its absorption and distribution characteristics
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of water and oxygen, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium complexes, facilitating the formation of carbon-carbon bonds . The nature of these interactions involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst, enabling the coupling reaction . Additionally, this compound can form complexes with proteins and other biomolecules, enhancing its utility in biochemical assays and research applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in cellular function . For instance, its interaction with palladium complexes can modulate cell signaling pathways involved in growth and differentiation . Moreover, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind with biomolecules and modulate their activity. This compound can inhibit or activate enzymes by forming stable complexes with their active sites . For example, in Suzuki-Miyaura cross-coupling reactions, this compound binds to palladium catalysts, facilitating the transmetalation process and enabling the formation of carbon-carbon bonds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo experiments . These effects may include changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and promote cellular growth and differentiation. At high doses, it may exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of cellular function. Threshold effects have been observed in studies, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in carbon-carbon bond formation, such as palladium complexes in Suzuki-Miyaura cross-coupling reactions . Additionally, this compound can affect the levels of metabolites by modulating the activity of enzymes and other regulatory proteins.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The transport and distribution of this compound are influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules to modulate cellular processes . The precise localization of this compound is essential for its role in biochemical reactions and cellular function .
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMJVDWOGDXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579012 | |
| Record name | (2-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959996-48-6 | |
| Record name | (2-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)



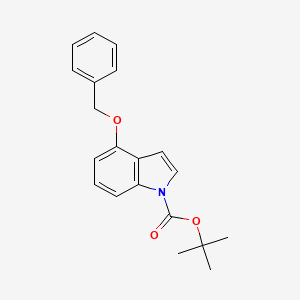
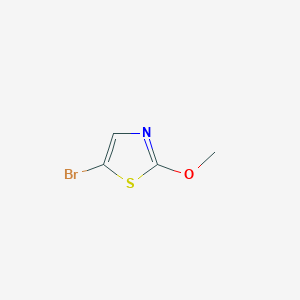
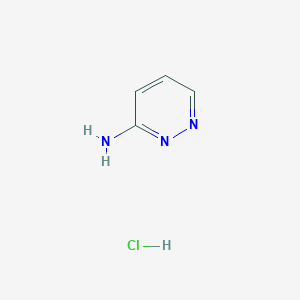
![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)
